9-Benzylcarbazole
Overview
Description
9-Benzylcarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazoles are known for their diverse applications, particularly in material science and pharmacology due to their unique chemical and physical properties. The benzyl group attached to the 9-position of carbazole can influence these properties and open up new avenues for applications in various fields .
Synthesis Analysis
The synthesis of carbazole derivatives, including 9-benzylcarbazole, can be achieved through various methods. One approach involves the intramolecular arylation of diarylamide anions, which can be obtained by Pd-catalyzed or Cu-catalyzed reactions. This method has been shown to produce carbazoles with very good to excellent yields . Another synthesis route is a one-pot synthesis involving C-H bond activation and palladium(II)-catalyzed cross-coupling, which also demonstrates good functional group tolerance and yields . Additionally, a convenient one-pot synthesis from primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran has been reported, offering a mild and efficient alternative for producing 9-substituted carbazoles .
Molecular Structure Analysis
The molecular structure of carbazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of 3-benzothiazole-9-ethyl carbazole was determined by single-crystal X-ray diffraction, revealing its orthorhombic crystal system and specific cell parameters . Similarly, the structure of 9-benzyl-3,6-diiodo-9H-carbazole was investigated using experimental X-ray and NMR studies, supported by density functional theory calculations .
Chemical Reactions Analysis
Carbazole derivatives undergo a variety of chemical reactions. For example, 9-alkyl-3-aminocarbazoles can react with ethyl-3-oxobutanoate to yield condensation or acylation products, which can be further cyclized to form pyrido[2,3-c]-carbazol-1-ones . The electrochemical properties of 9-phenylcarbazoles have been studied, revealing that the oxidation potential is influenced by substituents and that unprotected carbazoles can undergo dimerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The crystal and molecular properties of 3-benzothiazole-9-ethyl carbazole were theoretically surveyed, indicating that the crystal structure is a non-conductor and that there is orbital overlap between neighboring molecules . The oxidation products of 9H-carbazole by biphenyl-utilizing bacteria have been characterized, showing the formation of hydroxylated metabolites . Additionally, the spectroscopic properties of 9-phenylcarbazoles have been characterized, demonstrating the effect of substituents on their redox behavior .
Scientific Research Applications
Biotransformation by Bacteria : 9H-Carbazole and its derivatives, when exposed to certain bacteria, can be transformed into various hydroxylated metabolites. This process can be influenced by different cultivation conditions (Waldau et al., 2009).
Medicinal Applications : 9H-Carbazole has shown a wide range of biological activity, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making it a valuable scaffold in medicinal chemistry (Tsutsumi et al., 2016).
Anticancer Agents : Derivatives of β-carboline, a compound structurally similar to carbazole, have been synthesized and evaluated for anticancer activity. Some of these derivatives, like 9-(2-methoxybenzyl)-β-carboline, showed significant potential as antitumor agents (Chen et al., 2015).
Bioinformatic Characterization for Neurodegenerative Diseases : Schiff bases derived from 9H-carbazole have been studied for their potential use in treating neurodegenerative disorders like Alzheimer's disease. These studies include drug-like properties and binding to therapeutic targets (Avram et al., 2021).
Innovative Drug Design : Carborane-analogues of benzothiazoles, which are structurally related to carbazole, have been synthesized and radiolabelled for potential use in cancer treatment (Gona et al., 2015).
Environmental Impact Study : The transformation of drugs like carbamazepine and oxcarbazepine in wastewater treatment has been studied to understand their environmental impact. This research is crucial for understanding how carbazole derivatives behave in real-world conditions (Kaiser et al., 2014).
Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives have been used in the development of host materials for red triplet emitters in OLEDs, demonstrating the utility of these compounds in advanced electronic applications (Guan et al., 2006).
Synthesis for Photoreactive Polymers : Research on the synthesis of various carbazole derivatives, such as 9-(1,2-Dichlorovinyl)carbazole, has been conducted for the preparation of photoconductive polymers, highlighting their significance in material science (Pielichowski et al., 1995).
Anti-inflammatory Agents : Some 9-substituted benzyl-3-substituted carbazole derivatives have been found to possess anti-inflammatory properties, opening new avenues for pharmaceutical applications (Lee et al., 2002).
Herbicidal Activity : Carbazole derivatives have been explored for their herbicidal activity, demonstrating the diverse range of applications these compounds can have in agriculture (Fu et al., 2021).
Safety And Hazards
Future Directions
Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Future research may focus on further optimizing the synthesis process and exploring new applications for these compounds.
properties
IUPAC Name |
9-benzylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAKJBGOHINNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173021 | |
Record name | N-Benzylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzylcarbazole | |
CAS RN |
19402-87-0 | |
Record name | N-Benzylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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